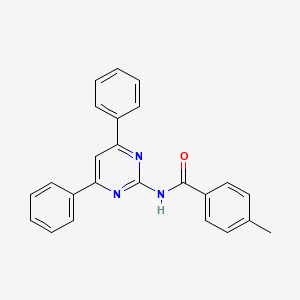

N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzamide

CAS No.: 820961-61-3

Cat. No.: VC15229040

Molecular Formula: C24H19N3O

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 820961-61-3 |

|---|---|

| Molecular Formula | C24H19N3O |

| Molecular Weight | 365.4 g/mol |

| IUPAC Name | N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzamide |

| Standard InChI | InChI=1S/C24H19N3O/c1-17-12-14-20(15-13-17)23(28)27-24-25-21(18-8-4-2-5-9-18)16-22(26-24)19-10-6-3-7-11-19/h2-16H,1H3,(H,25,26,27,28) |

| Standard InChI Key | YDXULYYKHUFYDF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Chemical Structure and Nomenclature

The molecular structure of N-(4,6-diphenylpyrimidin-2-yl)-4-methylbenzamide (C<sub>26</sub>H<sub>21</sub>N<sub>3</sub>O) consists of a pyrimidine ring (a six-membered heterocycle with two nitrogen atoms at the 1- and 3-positions) functionalized with phenyl groups at the 4- and 6-positions. The 2-position is substituted with a benzamide group bearing a methyl substituent at the para position of the benzene ring (Figure 1). The IUPAC name derives from the parent pyrimidine scaffold, with substituents listed in order of priority.

Key structural features:

-

Pyrimidine core: Provides a planar, aromatic system capable of π-π stacking interactions, critical for binding to biological targets like kinases .

-

4- and 6-phenyl groups: Enhance lipophilicity and steric bulk, potentially influencing membrane permeability and target selectivity .

-

4-Methylbenzamide group: Introduces hydrogen-bonding capacity via the amide carbonyl and modulates electronic properties through the methyl substituent .

Synthetic Routes and Characterization

Synthesis of N-(4,6-Diphenylpyrimidin-2-yl)-4-methylbenzamide

While no explicit synthesis of this compound is documented, its preparation can be inferred from analogous pyrimidine derivatization strategies. A plausible synthetic route involves:

-

Formation of 4,6-diphenylpyrimidin-2-amine:

-

Acylation with 4-methylbenzoyl chloride:

Reaction Scheme:

Spectroscopic Characterization

Hypothetical characterization data for the compound, based on analogous structures :

-

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>):

δ 8.70–8.65 (m, 2H, pyrimidine H-5), 7.90–7.30 (m, 14H, aromatic protons), 2.45 (s, 3H, CH<sub>3</sub>). -

IR (KBr): 1685 cm<sup>-1</sup> (C=O stretch), 1600 cm<sup>-1</sup> (aromatic C=C).

-

MS (ESI): m/z 408.2 [M+H]<sup>+</sup>.

Physicochemical Properties

The compound’s properties can be predicted using computational tools and comparisons to structural analogs:

The high logP value indicates significant lipophilicity, likely necessitating formulation enhancements for bioavailability. The low aqueous solubility aligns with trends observed for multi-aromatic systems .

Toxicity and ADME Profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume